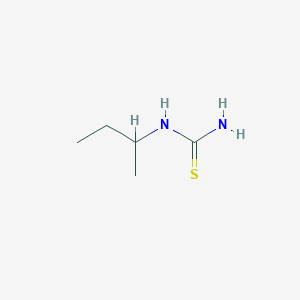
3-Acetamido-3-phenylpropanoic acid
Vue d'ensemble
Description
3-Acetamido-3-phenylpropanoic acid is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss 3-acetamido-3-phenylpropanoic acid, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be extrapolated to understand the properties and synthesis of 3-acetamido-3-phenylpropanoic acid.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 3-acetamido-3-phenylpropanoic acid. For instance, the efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives involves stereoselective methods and the use of Sharpless aminohydroxylation, indicating that similar strategies could be employed for the synthesis of 3-acetamido-3-phenylpropanoic acid . Additionally, the 1,3-dipolar addition reactions discussed in the synthesis of other compounds suggest that 3-acetamido-3-phenylpropanoic acid could potentially be synthesized through similar cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-acetamido-3-phenylpropanoic acid has been elucidated using various spectroscopic techniques and computational studies. For example, the computational study of diastereoisomeric 3-acetamido-1,2,3-triphenylpropanols provides insights into the conformational preferences of such compounds, which could be relevant to understanding the molecular structure of 3-acetamido-3-phenylpropanoic acid . Moreover, the crystal structure analysis of a related acetamide compound reveals intermolecular hydrogen bonding patterns, which could also be present in 3-acetamido-3-phenylpropanoic acid .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 3-acetamido-3-phenylpropanoic acid can be inferred from the reactions described in the papers. The 1,3-dipolar cycloaddition reactions and subsequent transformations, such as hydrolysis and ozonolysis, provide a framework for predicting the types of chemical reactions that 3-acetamido-3-phenylpropanoic acid might undergo .
Physical and Chemical Properties Analysis
While the papers do not directly report on the physical and chemical properties of 3-acetamido-3-phenylpropanoic acid, the properties of similar compounds can be used to make educated guesses. For instance, the solubility, melting points, and stability of the compounds studied could be similar to those of 3-acetamido-3-phenylpropanoic acid, given their structural similarities. The computational and molecular docking analyses also suggest that 3-acetamido-3-phenylpropanoic acid may exhibit specific interactions with biological targets, which could be explored further for potential medicinal applications .
Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
PLA has broad and effective antimicrobial activity against both bacteria and fungi . It can therefore be used to extend the shelf life of food products by reducing the contamination of food-borne pathogens and food spoilage .
Results or Outcomes
The use of PLA as an antimicrobial compound in food products can reduce the contamination of food-borne pathogens and food spoilage .
Feed Additive
Specific Scientific Field
Animal Nutrition and Veterinary Medicine
Summary of the Application
PLA can be used as a feed additive to replace antibiotics in livestock feeds . It exerts some positive effects on the immune system of laying hens and growing pigs .
Methods of Application or Experimental Procedures
PLA can be added to livestock feeds as a supplement . The exact dosage and administration methods may vary depending on the specific needs and conditions of the livestock.
Results or Outcomes
The use of PLA as a feed additive has shown positive effects on the immune system of laying hens and growing pigs .
Food Industry
Specific Scientific Field
Summary of the Application
PLA is used in the food industry to preserve and maintain the original aroma quality of frozen foods . It can also be used to add or restore original color to food .
Methods of Application or Experimental Procedures
PLA can be added to food products as a preservative . The exact dosage and administration methods may vary depending on the specific needs and conditions of the food product.
Results or Outcomes
The use of PLA in the food industry can help to preserve the original aroma quality of frozen foods and restore original color to food .
Cosmetics
Specific Scientific Field
Summary of the Application
PLA is frequently used in cosmetic products such as perfumes, bath gels, detergent powders, liquid detergents, fabric softeners, and soaps as it gives off a floral scent .
Methods of Application or Experimental Procedures
PLA can be added to cosmetic products as a fragrance . The exact dosage and administration methods may vary depending on the specific needs and conditions of the cosmetic product.
Results or Outcomes
The use of PLA in cosmetic products can enhance the fragrance of the product, giving off a floral scent .
Flavoring and Food Additives
Specific Scientific Field
Summary of the Application
Phenylpropanoic acid, a compound similar to 3-Acetamido-3-phenylpropanoic acid, is used in the food industry as a flavoring agent and food additive . It helps preserve and maintain the original aroma quality of frozen foods and can also be used to add or restore original color to food .
Methods of Application or Experimental Procedures
Phenylpropanoic acid can be added to food products as a flavoring agent and food additive . The exact dosage and administration methods may vary depending on the specific needs and conditions of the food product.
Results or Outcomes
The use of Phenylpropanoic acid in the food industry can help to preserve the original aroma quality of frozen foods and restore original color to food .
Production of 3-Acetamido-5-acetylfuran
Specific Scientific Field
Chemical Engineering and Biotechnology
Summary of the Application
3-Acetamido-5-acetylfuran (3A5AF) is an important platform compound, possessing very promising application prospects . It can be produced from N-acetylglucosamine (NAG) and chitin using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids .
Methods of Application or Experimental Procedures
The production of 3A5AF from NAG and chitin can be achieved using biobased DESs containing choline chloride and various organic acids . A DES made with choline chloride/citric acid (CCCA) possesses the optimum catalytic properties, which lead to a maximum yield for 3A5AF of 47.1 mol% and 5.0 mol% from NAG and chitin, respectively, at 210 °C in N, N -dimethylacetamide solvent with CaCl 2 ·2H 2 O as an additive .
Results or Outcomes
This research provided a new avenue for 3A5AF production from renewable chitin resources .
Propriétés
IUPAC Name |
3-acetamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWAFOFDKZAKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392879 | |
| Record name | 3-Acetamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26724435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Acetamido-3-phenylpropanoic acid | |
CAS RN |
40638-98-0 | |
| Record name | 3-Acetamido-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetamido-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)







![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)